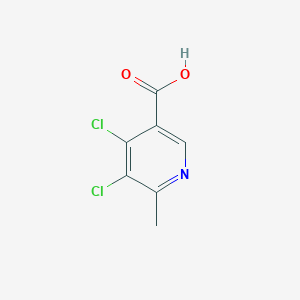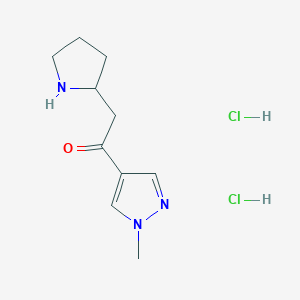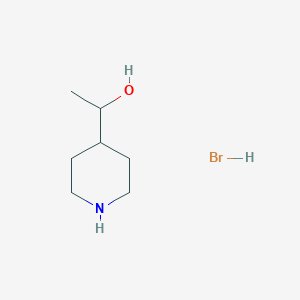
Bromhydrate de 1-(4-pipéridinyl)éthanol
Vue d'ensemble
Description
1-(4-Piperidinyl)ethanol hydrobromide is a useful research compound. Its molecular formula is C7H16BrNO and its molecular weight is 210.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Piperidinyl)ethanol hydrobromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Piperidinyl)ethanol hydrobromide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse de Dérivés de Pipéridine
Bromhydrate de 1-(4-pipéridinyl)éthanol : est un précurseur précieux dans la synthèse de divers dérivés de pipéridine. Ces dérivés sont cruciaux dans le développement de nouveaux médicaments, car la pipéridine est un motif structurel courant dans de nombreux médicaments . Le composé peut subir des réactions intra- et intermoléculaires pour former des pipéridines substituées, des spiropipéridines, des pipéridines condensées et des pipéridinones, qui sont essentielles pour la chimie médicinale.
Recherche Pharmacologique
En pharmacologie, le This compound est utilisé pour créer des composés aux effets thérapeutiques potentiels. Les dérivés de pipéridine sont présents dans plus de vingt classes de médicaments, notamment les analgésiques, les antipsychotiques et les antihistaminiques . La recherche sur ces dérivés peut conduire à la découverte de nouveaux médicaments et traitements pour diverses maladies.
Mécanisme D'action
Target of Action
Piperidine derivatives, which include 1-(4-Piperidinyl)ethanol hydrobromide, are known to play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .
Mode of Action
Piperidine-containing compounds are generally important synthetic medicinal blocks for drug construction .
Biochemical Pathways
Piperidine derivatives are known to be involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Analyse Biochimique
Biochemical Properties
1-(4-Piperidinyl)ethanol hydrobromide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft. This interaction can inhibit the enzyme’s activity, leading to increased levels of acetylcholine . Additionally, 1-(4-Piperidinyl)ethanol hydrobromide can bind to GABA receptors, influencing neurotransmission and potentially exhibiting anxiolytic effects .
Cellular Effects
The effects of 1-(4-Piperidinyl)ethanol hydrobromide on various types of cells and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, 1-(4-Piperidinyl)ethanol hydrobromide can modulate the activity of neurotransmitter receptors, affecting synaptic transmission and plasticity . In non-neuronal cells, it may alter gene expression patterns, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, 1-(4-Piperidinyl)ethanol hydrobromide exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, its binding to acetylcholinesterase inhibits the enzyme, leading to increased acetylcholine levels . Additionally, 1-(4-Piperidinyl)ethanol hydrobromide can modulate the activity of GABA receptors, enhancing inhibitory neurotransmission . These interactions can result in changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(4-Piperidinyl)ethanol hydrobromide can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 1-(4-Piperidinyl)ethanol hydrobromide is relatively stable under standard laboratory conditions . Prolonged exposure to light and air can lead to its degradation, potentially altering its biochemical properties and effects . Long-term studies in vitro and in vivo have indicated that the compound can have sustained effects on cellular function, although these effects may diminish over time due to degradation .
Dosage Effects in Animal Models
The effects of 1-(4-Piperidinyl)ethanol hydrobromide vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anxiolytic or neuroprotective properties . At higher doses, it can lead to toxic or adverse effects, including neurotoxicity and hepatotoxicity . Threshold effects have been observed, where a specific dosage range produces optimal therapeutic outcomes without significant adverse effects .
Metabolic Pathways
1-(4-Piperidinyl)ethanol hydrobromide is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For instance, cytochrome P450 enzymes play a crucial role in the oxidative metabolism of 1-(4-Piperidinyl)ethanol hydrobromide, leading to the formation of various metabolites . These metabolic pathways can influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety .
Transport and Distribution
The transport and distribution of 1-(4-Piperidinyl)ethanol hydrobromide within cells and tissues are essential for its biological activity. The compound can interact with specific transporters and binding proteins that facilitate its uptake and distribution . For example, it may bind to plasma proteins, influencing its bioavailability and distribution in the body . Additionally, the compound’s lipophilicity can affect its ability to cross cell membranes and accumulate in specific tissues .
Subcellular Localization
The subcellular localization of 1-(4-Piperidinyl)ethanol hydrobromide can influence its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific biomolecules and exert its effects . Understanding the subcellular localization of 1-(4-Piperidinyl)ethanol hydrobromide is crucial for elucidating its mechanism of action and potential therapeutic applications.
Propriétés
IUPAC Name |
1-piperidin-4-ylethanol;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.BrH/c1-6(9)7-2-4-8-5-3-7;/h6-9H,2-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPGMBZIFWXDLQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCNCC1)O.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


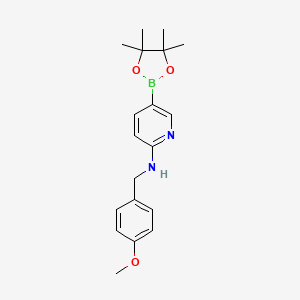
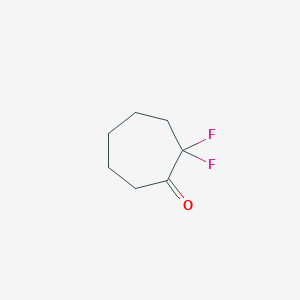
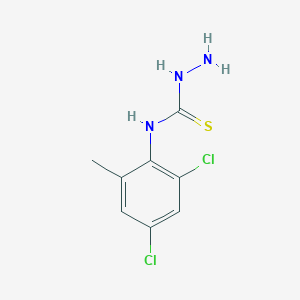


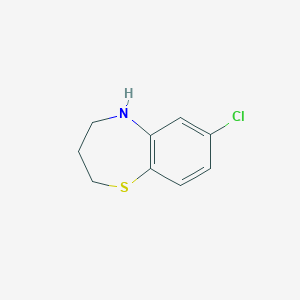
![(3-Methoxypropyl)(methyl){2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl}amine](/img/structure/B1458848.png)
![[(2S)-1-(2-methylpropyl)pyrrolidin-2-yl]methanamine](/img/structure/B1458855.png)


![[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine](/img/structure/B1458858.png)
